1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Overview
Description
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been synthesized in the context of transition metal complexes . These complexes often interact with various biological targets, influencing cellular processes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of transition metal complexes , which can interact with various biochemical pathways.
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of transition metal complexes , which can have various effects on cellular processes.
Action Environment
The action, efficacy, and stability of 1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals. Additionally, the compound has been synthesized using a hydrothermal hydrolysis reaction , suggesting that it may be stable under high-temperature, high-pressure conditions.
Biochemical Analysis
Biochemical Properties
1-(Carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals such as cobalt and nickel, which can influence its biochemical activity . These interactions often involve coordination bonds and hydrogen bonding, which can affect the stability and reactivity of the compound in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to changes in cellular redox states and impact the activity of redox-sensitive signaling pathways . Additionally, it can modulate the expression of genes involved in metal ion homeostasis and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate enzymes involved in critical biochemical pathways . These interactions can lead to changes in enzyme activity, substrate affinity, and overall metabolic flux. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of metal ions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of redox balance and metal ion homeostasis. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on metal ion homeostasis and oxidative stress responses. At high doses, it can lead to toxicity and adverse effects, such as oxidative damage and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for metal ion metabolism and redox balance . These interactions can influence metabolic flux and the levels of various metabolites. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into mitochondria, where it can influence mitochondrial function and redox balance.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in mitochondria can impact mitochondrial metabolism and oxidative stress responses.
Properties
IUPAC Name |
1-(carboxymethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-7(13)4-10-1-2-11-6(10)3-5(9-11)8(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWSIWTZBMSTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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